molecular formula C6H14ClN B3269221 (Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride CAS No. 50529-74-3

(Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride

Cat. No.: B3269221
CAS No.: 50529-74-3
M. Wt: 135.63 g/mol
InChI Key: URQODKWXEOCEEK-UHFFFAOYSA-N
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Description

Contextualization within Modern Amine Chemistry Research

Amines are one of the most prevalent structures found in medicines today, with over 40% of drugs and drug candidates containing an amine functional group. illinois.edu (Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride, as a derivative of allylamine (B125299), belongs to a class of compounds with established significance in medicinal chemistry. For instance, functionalized allylamines are key components in pharmaceuticals such as the antifungal agent naftifine (B1207962) and the migraine-relief drug flunarizine. wikipedia.orgnih.gov The presence of both alkyl and allyl groups makes this compound a versatile building block in organic synthesis. smolecule.com

In contemporary research, the development of novel catalytic methods for C-N bond formation is a major focus. researchgate.net Allylamines are important intermediates in the synthesis of bioactive compounds and complex molecules. researchgate.netresearchgate.net The dual functionality of this compound allows for a wide range of chemical transformations. smolecule.com The amine group can act as a nucleophile, while the allyl group's double bond can participate in various addition and polymerization reactions. smolecule.com This makes it a valuable substrate for developing and testing new synthetic methodologies, including those used in proteomics research and biochemical assays. smolecule.comscbt.com

Historical Development of Alkyl-Alkenyl Amine Synthesis Methodologies

The synthesis of amines has evolved significantly over the past century. Early and traditional methods for preparing alkyl amines often relied on the nucleophilic substitution reaction between an alkyl halide and ammonia (B1221849) or a primary amine. acs.orgopenstax.org However, a significant drawback of this SN2 reaction is the lack of control, often leading to overalkylation and the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. openstax.orgacs.org

To overcome these challenges, a variety of alternative methods were developed:

Reductive Amination : Introduced by Mignonac in 1921, this method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. openstax.orgresearchgate.net It is a highly versatile and widely used method for creating C-N bonds.

Gabriel Synthesis : This multi-step process uses potassium phthalimide (B116566) to alkylate a primary alkyl halide, followed by hydrolysis to yield a primary amine, effectively preventing overalkylation. openstax.orglibretexts.org

Reduction of Nitrogen-Containing Functional Groups : The reduction of nitriles, amides, and nitro compounds using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation provides reliable pathways to amines. libretexts.orgrsc.org

Borrowing Hydrogen/Hydrogen Autotransfer : A more modern and sustainable approach, this catalytic process involves the temporary removal (borrowing) of hydrogen from an alcohol to form an intermediate aldehyde or ketone, which then undergoes reductive amination with an amine. The catalyst then returns the borrowed hydrogen to the resulting imine to form the final amine product. researchgate.net

Specifically for alkyl-alkenyl amines like N-allyl-N-isopropylamine, synthesis can be achieved by reacting an amine precursor with an allyl halide (alkylation) or through reductive reactions starting from appropriate carbonyl compounds. smolecule.com The common industrial production of simple allylamines involves treating allyl chloride with ammonia. wikipedia.org

Key Historical Amine Synthesis Methodologies
MethodDescriptionPrimary Challenge Addressed
SN2 Alkylation of AminesReaction of an alkyl halide with ammonia or a lower-order amine. openstax.orgDirect but often leads to overalkylation. acs.org
Gabriel SynthesisUses phthalimide to selectively produce primary amines from alkyl halides. openstax.orgAvoids the formation of secondary and tertiary amine byproducts. openstax.org
Reductive AminationReaction of a carbonyl compound with an amine, followed by reduction. researchgate.netProvides a controlled route to primary, secondary, and tertiary amines.
Reduction of Nitriles/AmidesConversion of nitriles or amides to amines using reducing agents like LiAlH₄. libretexts.orgOffers a pathway from carboxylic acid derivatives to amines.

Theoretical Significance of this compound as a Model System

The unique structure of this compound makes it a valuable model system for theoretical and mechanistic studies in chemistry. The molecule contains two distinct functional groups—an amine and an alkene—which allows for the investigation of their mutual electronic influence and reactivity. smolecule.com

The basicity of the amine, a key chemical property, is influenced by the nature of the substituents on the nitrogen atom. Factors such as inductive effects and hybridization of the nitrogen atom play a crucial role. masterorganicchemistry.com The presence of both an sp³-hybridized carbon (from the isopropyl group) and an sp²-hybridized carbon chain (from the allyl group) provides a platform to study these electronic effects on the lone pair of the nitrogen atom.

Furthermore, allylamine and its derivatives are subjects of theoretical studies, such as density functional theory (DFT) calculations, to investigate their interactions with metal cations and their behavior in gas-phase reactions. These studies analyze bond activation effects and fragmentation pathways, providing fundamental insights into reaction mechanisms. The chelated structures formed by allylamine with metal cations, where the metal binds to both the amine and the double bond, are of particular theoretical interest.

Current Research Trends and Future Directions in Amine-Related Academic Inquiry

The field of amine synthesis is continuously advancing, driven by the need for more efficient, selective, and sustainable chemical processes. Current research is heavily focused on the development of novel catalytic systems. This includes catalysts based on earth-abundant metals and biocatalysts, which offer greener alternatives to traditional reagents. mdpi.comresearchgate.net

Key trends shaping the future of amine chemistry include:

Sustainable Synthesis : There is a growing emphasis on developing environmentally friendly synthesis methods that minimize waste and energy consumption. industryarc.com This includes the use of renewable feedstocks, such as biomass-derived furan (B31954) compounds, to produce valuable amines. mdpi.com

C-H Amination : The direct conversion of C-H bonds into C-N bonds is a major goal in synthetic chemistry, as it represents one of the most atom-economical ways to form amines. researchgate.net This area is a significant challenge and a frontier in catalyst development.

Novel Applications : Amines are crucial building blocks for high-value applications. Research is expanding into their use in advanced materials, polymers, and sophisticated pharmaceuticals. acs.org The development of new fluorinated amines, for example, is a promising direction for drug discovery. acs.org

Advanced Catalysis : The design of highly selective catalysts remains a priority. For instance, bimetallic catalysts are being explored to mediate complex transformations like combining borrowing hydrogen and reductive amination concepts in a single pot for the general synthesis of alkyl amines. researchgate.net

As a versatile chemical entity, this compound and related structures will continue to be relevant in these emerging areas, serving as substrates and model compounds for the development of the next generation of synthetic methodologies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-4-5-7-6(2)3;/h4,6-7H,1,5H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQODKWXEOCEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50529-74-3
Record name (prop-2-en-1-yl)(propan-2-yl)amine hydrochloride
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Advanced Synthetic Strategies and Mechanistic Pathways

Chemo- and Regioselective Synthesis of (Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride

The selective formation of (Prop-2-en-1-yl)(propan-2-yl)amine from isopropylamine (B41738) and an allyl source is a significant challenge due to the potential for over-alkylation and the formation of regioisomeric byproducts. Modern synthetic methods aim to overcome these hurdles through carefully designed reaction architectures.

Novel Reaction Architectures for Amine Formation

Traditional synthesis of tertiary amines via direct alkylation of secondary amines with alkyl halides often leads to a mixture of products and the formation of quaternary ammonium (B1175870) salts. To circumvent these issues, several advanced catalytic systems have been developed.

Transition Metal Catalysis: Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, offer a powerful method for the selective formation of allylic amines. nih.govnih.gov Similarly, iridium, rhodium, and molybdenum complexes have been employed to catalyze the allylic amination of secondary amines with high efficiency and selectivity. rsc.orgqub.ac.uknih.gov For the synthesis of (Prop-2-en-1-yl)(propan-2-yl)amine, these methods would involve the reaction of isopropylamine with an allylic substrate, such as allyl acetate or allyl carbonate, in the presence of a suitable metal catalyst and ligand.

A representative palladium-catalyzed approach is outlined below:

CatalystLigandAllyl SourceBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄-Allyl AcetateK₂CO₃THF60>90 nih.govnih.gov
[Pd(allyl)Cl]₂dppfAllyl CarbonateCs₂CO₃Dioxane8085-95 nih.govnih.gov

This is an interactive data table based on typical results for similar reactions.

Enzymatic Synthesis: Biocatalytic methods employing reductive aminases have emerged as a sustainable alternative for the N-allylation of secondary amines. acs.orgacs.org These enzymatic systems can utilize renewable starting materials like cinnamic acids, which are first converted to the corresponding α,β-unsaturated aldehyde in situ, followed by reductive amination with the secondary amine. acs.orgacs.org This approach offers high selectivity and avoids the use of toxic reagents and harsh reaction conditions.

Stereochemical Control Elements in the Synthesis of Alkyl-Alkenyl Amines

When the allylic substrate is appropriately substituted, the formation of a new stereocenter is possible. The stereochemical outcome of the allylic amination is highly dependent on the catalyst system and the nature of the substrate. Chiral ligands play a crucial role in inducing enantioselectivity in metal-catalyzed reactions. nih.govgoogle.com

For instance, iridium catalysts modified with chiral phosphoramidite ligands have been shown to provide branched allylic amines with excellent enantioselectivity. organic-chemistry.org The synthesis of a chiral analogue of (Prop-2-en-1-yl)(propan-2-yl)amine could be achieved by reacting isopropylamine with a prochiral allylic substrate in the presence of a chiral catalyst. The stereochemistry of the product is determined by the facial selectivity of the nucleophilic attack of the amine on the π-allyl metal intermediate. nist.govacs.orgjackwestin.comrsc.org

Chiral LigandMetal CatalystSubstrateEnantiomeric Excess (ee %)Reference
(S)-tol-BINAP[Ir(COD)Cl]₂Racemic alkyl-substituted allylic acetate>95 rsc.orgnih.gov
Chiral Phosphoramidite[Ir(COD)Cl]₂(E)-cinnamyl carbonate>90 organic-chemistry.org

This is an interactive data table based on typical results for similar reactions.

Sustainable and Green Chemistry Approaches to Amine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of allylic amine synthesis, this translates to the use of non-toxic solvents, recyclable catalysts, and atom-economical reactions. nih.govunibo.itnih.gov

Aqueous Media and Green Solvents: The use of water or bio-derived solvents in place of traditional volatile organic compounds is a key aspect of green chemistry. rsc.org Palladium-catalyzed aminations have been successfully carried out in aqueous micellar media, allowing for low catalyst loadings and easy recycling. nih.gov Deep eutectic solvents (DESs) have also been employed as green promoters for the alkylation of amines with allylic alcohols under metal-free conditions. rsc.org

Catalyst Recycling: The development of heterogeneous catalysts or methods for the recycling of homogeneous catalysts is crucial for the sustainability of metal-catalyzed processes. Palladium nanoparticles supported on various materials have shown promise in the arylation of allylamines, with the potential for catalyst recovery and reuse. nih.gov

Detailed Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is paramount for optimizing reaction conditions and designing more efficient synthetic routes. The formation of (Prop-2-en-1-yl)(propan-2-yl)amine can proceed through different mechanistic pathways depending on the chosen synthetic method.

Kinetic and Thermodynamic Aspects of Amine Generation Processes

The reaction of a secondary amine with an allylic electrophile can potentially yield two different regioisomers, the linear (Sɴ2) and the branched (Sɴ2') product. The product distribution is often governed by a delicate balance between kinetic and thermodynamic control. jackwestin.comwikipedia.orgmasterorganicchemistry.comopenstax.org

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically under kinetic control, favoring the formation of the product that is formed faster. This is often the less sterically hindered linear product. jackwestin.comwikipedia.orgmasterorganicchemistry.comopenstax.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, leading to an equilibrium between the products. Under these conditions, the more stable product, which is often the more substituted branched isomer, will predominate. jackwestin.comwikipedia.orgmasterorganicchemistry.comopenstax.org

The choice of catalyst and solvent can significantly influence the energy barriers of the competing pathways and thus the final product ratio. For the N-allylation of a sterically hindered amine like isopropylamine, kinetic control favoring the terminal attack on the allyl group is generally expected.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states provide invaluable insights into the reaction mechanism. A combination of spectroscopic techniques and computational studies is often employed for this purpose.

Nucleophilic Substitution (Sɴ2 and Sɴ2'): The direct reaction of isopropylamine with an allyl halide, such as allyl chloride or bromide, likely proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism. masterorganicchemistry.comkhanacademy.orgnih.govimtm.cz The reaction involves a backside attack of the amine nucleophile on the carbon atom bearing the leaving group, leading to inversion of configuration if the carbon is chiral. The transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group are partially bonded to the carbon atom. masterorganicchemistry.comkhanacademy.org In cases where the allylic system allows, an Sɴ2' mechanism, involving attack at the γ-carbon with concomitant double bond migration, can also occur. nih.gov

Transition Metal-Catalyzed Allylation: In palladium-catalyzed allylic amination, the reaction proceeds through a series of well-defined intermediates. The catalytic cycle typically involves:

Oxidative addition of the allylic substrate to the Pd(0) catalyst to form a π-allyl palladium(II) complex.

Nucleophilic attack of the amine on the π-allyl ligand.

Reductive elimination to release the allylic amine product and regenerate the Pd(0) catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the structures and energies of the transition states involved in these catalytic cycles, providing a rationale for the observed regio- and stereoselectivity. nih.govacs.org Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and characterize key intermediates. For instance, the IR spectrum of the free base, (Prop-2-en-1-yl)(propan-2-yl)amine, shows characteristic N-H stretching bands that would be absent in the final hydrochloride salt. nist.govlibretexts.orgopenstax.org

Catalytic Methodologies for Controlled Synthesis of this compound

The controlled synthesis of (Prop-2-en-1-yl)(propan-2-yl)amine, the free base of the target hydrochloride, is predominantly achieved through two principal catalytic routes: the N-alkylation of isopropylamine with an allyl electrophile and the reductive amination of acetone with allylamine (B125299). These methods often employ transition metal catalysts that facilitate the reactions through intricate mechanistic pathways, such as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

N-Alkylation of Isopropylamine with Allyl Alcohol:

A prominent strategy involves the direct N-alkylation of isopropylamine with allyl alcohol. This reaction is often catalyzed by ruthenium and iridium complexes, which are adept at mediating the "borrowing hydrogen" pathway. In this mechanism, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, now held by the catalyst, to yield the final secondary amine. This process is highly atom-economical as the only byproduct is water.

Mechanistic studies on similar N-alkylation reactions catalyzed by iridium complexes have revealed that the catalytic cycle involves the oxidation of the alcohol to an aldehyde, followed by the formation of a hemiaminal intermediate upon reaction with the amine. Dehydration of the hemiaminal leads to the formation of an imine, which is then hydrogenated by the iridium-hydride species to furnish the N-alkylated amine. acs.orgrsc.org

Catalyst SystemSubstratesConditionsYield (%)Reference
[RuCl2(p-cymene)]2 / LigandIsopropylamine, Allyl alcoholToluene, 110 °C, 24hHigh nih.govacs.org
Iridium(I) NHC ComplexIsopropylamine, Allyl alcoholBase, Toluene, 100 °C, 12h>95 rsc.org

Interactive Data Table: Catalytic N-Alkylation of Isopropylamine

Reductive Amination of Acetone with Allylamine:

Another effective route is the reductive amination between acetone and allylamine. This reaction can be performed in a one-pot fashion, where the imine intermediate formed from the condensation of the ketone and the amine is reduced in situ. nih.govwikipedia.org A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are known for their selectivity in reducing imines over ketones. masterorganicchemistry.com

Catalytic transfer hydrogenation is also a powerful tool for this transformation. In this approach, a hydrogen donor, such as isopropanol or formic acid, is used in conjunction with a transition metal catalyst (e.g., palladium, nickel, or rhodium) to effect the reduction of the in situ-formed imine. vapourtec.com Heterogeneous catalysts, such as nickel nanoparticles on a support, have demonstrated high activity for the N-alkylation of amines with alcohols, which proceeds via a reductive amination pathway. google.com

Catalyst/ReagentSubstratesConditionsYield (%)Reference
Pd/C, H2Acetone, AllylamineMethanol, RT, 12hHigh vapourtec.com
Ni/θ-Al2O3, H2Acetone, Allylamine130 °C, 10 bar H2, 5h>90 vapourtec.com
NaBH3CNAcetone, AllylamineMethanol, pH 6-7, RT, 24hHigh masterorganicchemistry.com

Interactive Data Table: Reductive Amination for (Prop-2-en-1-yl)(propan-2-yl)amine Synthesis

Note: The data in this table is illustrative of common conditions for reductive amination reactions. Specific yields for the direct synthesis of (Prop-2-en-1-yl)(propan-2-yl)amine may vary.

Flow Chemistry Applications in this compound Production

The transition from batch to continuous flow manufacturing offers significant advantages for the production of this compound, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov

Continuous Synthesis of the Free Base:

The catalytic N-alkylation and reductive amination reactions described above are well-suited for adaptation to a continuous flow process. Packed-bed reactors, containing a solid-supported catalyst, are particularly advantageous for this purpose. umich.eduresearchgate.net In such a setup, a pre-mixed solution of the reactants (e.g., isopropylamine and allyl alcohol, or acetone and allylamine with a hydrogen source) is continuously pumped through a heated column packed with the heterogeneous catalyst. The product stream emerging from the reactor can then be subjected to in-line purification.

The use of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and selectivity while minimizing the formation of byproducts. researchgate.net For instance, the continuous flow synthesis of N-methyl secondary amines from alkyl mesylates has been demonstrated with high efficiency, showcasing the potential for producing a variety of secondary amines in a continuous manner. researchgate.netresearchgate.net

Reactor TypeCatalystReactantsFlow RateTemperature (°C)Residence TimeThroughput
Packed-Bed ReactorSupported Pd or NiAcetone, Allylamine, H20.1 - 1.0 mL/min80 - 15010 - 60 ming/h scale
MicroreactorHomogeneous Ir or Ru catalystIsopropylamine, Allyl alcohol0.05 - 0.5 mL/min100 - 1405 - 30 minmg/h scale

Interactive Data Table: Representative Flow Chemistry Parameters for Secondary Amine Synthesis

Note: This table provides a conceptual framework for the continuous synthesis of the target compound based on general principles of flow chemistry for similar reactions.

In-line Hydrochlorination:

Following the synthesis of the free base, the final step is the formation of the hydrochloride salt. In a continuous flow setup, this can be achieved through an in-line mixing of the product stream with a solution of hydrochloric acid. The resulting salt can then be isolated through continuous crystallization or extraction. hystram.eubeilstein-journals.org The synthesis of Ciprofloxacin HCl in a continuous flow system, which involves an off-line acidification and filtration step, demonstrates the feasibility of integrating salt formation into a continuous process. guidechem.com This integrated approach minimizes manual handling and allows for a seamless end-to-end production process.

Computational Chemistry and Theoretical Structure Reactivity Analysis

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the alkyl and alkenyl chains in (Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride allows for the existence of multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

The rotation around the C-N and C-C single bonds is not entirely free but is hindered by energy barriers. These rotational barriers can be calculated by systematically changing the relevant dihedral angles and calculating the energy at each step to map out the potential energy surface.

For the isopropyl group, rotation around the C-N bond would involve the methyl groups passing by the allyl group and the hydrogen atom attached to the nitrogen. The energy barrier for this rotation would provide insight into the steric hindrance imposed by the isopropyl group. Similarly, rotation around the C-C bond of the allyl group would influence the orientation of the double bond relative to the rest of the molecule. Protonation of the amine is expected to increase the rotational barriers around the C-N bonds compared to the free amine, due to increased steric crowding and altered electronic effects. nih.gov

Illustrative calculated rotational barriers are presented in the table below.

Bond of RotationRotational Barrier (kcal/mol) (Illustrative)Description
C(isopropyl)-N4.5Hindered rotation due to the bulky isopropyl group interacting with the allyl group.
C(allyl)-N3.8Rotation of the allyl group, influencing the orientation of the π-system.
C(isopropyl)-C3.2Standard rotational barrier for a C-C single bond in an alkyl chain.

In this molecule, the bulky isopropyl group and the allyl group will arrange themselves around the central nitrogen atom to minimize steric clashes. chemistrysteps.comnih.gov Computational modeling can identify the lowest energy conformers and quantify the energetic penalties associated with less stable arrangements. For example, a conformation where the isopropyl and allyl groups are in a gauche orientation might be higher in energy than one where they are anti to each other due to steric repulsion. The presence of the hydrochloride counterion could also influence the conformational preferences through electrostatic interactions with the ammonium (B1175870) cation.

Intermolecular Interactions and Hydrogen Bonding Networks through Computational Models

The solid-state architecture and solution-phase behavior of this compound are profoundly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. In its protonated form, the secondary ammonium group serves as a potent hydrogen bond donor, while the chloride anion acts as a primary hydrogen bond acceptor.

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing these interactions. By optimizing the geometry of molecular clusters, it is possible to predict the geometry and energetics of the hydrogen bonds. For the protonated amine, a strong N-H···Cl hydrogen bond is anticipated to be the primary interaction.

Computational studies on analogous protonated amines have demonstrated the directional and specific nature of these hydrogen bonds. The strength of these interactions can be quantified through calculated interaction energies and by analyzing the topological properties of the electron density, such as through Quantum Theory of Atoms in Molecules (QTAIM).

Interaction Type Donor Acceptor Typical Calculated Distance (Å) Typical Calculated Interaction Energy (kcal/mol)
Primary Hydrogen Bond N-H (Ammonium) Cl⁻ 2.0 - 2.5 -10 to -20
Weak Hydrogen Bond C-H (Allyl/Isopropyl) Cl⁻ 2.8 - 3.5 -1 to -5
Weak Interaction C-H (Alkyl) π (Allyl C=C) 3.0 - 4.0 -0.5 to -2

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models offer powerful predictive capabilities for understanding the chemical reactivity of this compound and for elucidating potential reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. irjweb.com It posits that the most significant interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these frontier orbitals provide crucial insights into the molecule's nucleophilic and electrophilic character.

For (Prop-2-en-1-yl)(propan-2-yl)amine, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, indicating its nucleophilic nature. Upon protonation to form the hydrochloride salt, the energy of the HOMO is significantly lowered, and its character may change, reducing the nucleophilicity of the nitrogen. The LUMO is likely associated with the antibonding orbitals of the C=C double bond in the allyl group, suggesting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Molecule/Ion HOMO Energy (eV) (Approximate) LUMO Energy (eV) (Approximate) HOMO-LUMO Gap (eV) (Approximate)
(Prop-2-en-1-yl)(propan-2-yl)amine -8.5 1.5 10.0
(Prop-2-en-1-yl)(propan-2-yl)aminium -12.0 -1.0 11.0

Note: These values are illustrative and based on typical DFT calculations for similar secondary amines and their protonated forms.

Conceptual Density Functional Theory (DFT) provides a quantitative framework for understanding chemical reactivity through various indices derived from the electron density. mdpi.com These descriptors help to rationalize and predict the behavior of molecules in chemical reactions.

Key global reactivity indices include:

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons. A higher (less negative) chemical potential indicates a better nucleophile.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Local reactivity is described by Fukui functions (f(r)) , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For the allyl group, the terminal carbon of the double bond is often predicted to be a primary site for nucleophilic attack.

Reactivity Index Definition Predicted Trend for (Prop-2-en-1-yl)(propan-2-yl)amine
Electronic Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2 Moderately high (nucleophilic)
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) Moderate
Electrophilicity Index (ω) ω = μ² / (2η) Low
Fukui Function (f⁻(r)) Identifies sites for electrophilic attack High on the Nitrogen atom
Fukui Function (f⁺(r)) Identifies sites for nucleophilic attack High on the terminal carbon of the allyl group

While static quantum chemical calculations provide valuable information about reaction energetics and transition states, reaction dynamics simulations offer a more complete picture by exploring the time evolution of a chemical process. Ab initio molecular dynamics (AIMD) simulations can be employed to study transformations of amines, such as proton transfer events, which are fundamental to their acid-base chemistry. researchgate.net

For this compound in an aqueous environment, MD simulations can model the dynamics of the N-H···Cl hydrogen bond and the exchange of protons with surrounding water molecules. These simulations can reveal the mechanism of proton transfer, including the involvement of water bridges and the Grotthuss mechanism for proton shuttling. researchgate.net By analyzing the trajectories of the atoms over time, it is possible to identify key intermediates and transition states, providing a deeper understanding of the reaction pathways at a molecular level.

Simulations can also be used to explore the reactivity of the allyl group, for instance, by modeling its interaction with an approaching nucleophile or electrophile. This can help to validate the predictions made by FMO theory and Conceptual DFT and provide a more nuanced view of the factors controlling the reaction outcome.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

No publicly available high-resolution NMR data for (Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride could be located. This includes a lack of both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

There are no published studies detailing the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. Such analyses would be crucial for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space correlations that define the molecule's connectivity and preferred conformation in solution.

Solid-State NMR for Crystalline Lattice Investigations

Information regarding the solid-state NMR spectroscopy of this compound is not available. This technique would be instrumental in characterizing the compound's structure in its crystalline form, providing insights into polymorphism, molecular packing, and intermolecular interactions within the crystal lattice.

Dynamic NMR Studies of Conformational Exchange Processes

No dynamic NMR (DNMR) studies for this compound have been reported. DNMR studies would be necessary to investigate kinetic processes such as bond rotations and conformational exchanges, providing quantitative data on the energy barriers associated with these dynamic phenomena.

Vibrational Spectroscopy (IR and Raman) for Conformational Preferences and Functional Group Analysis

While an infrared (IR) spectrum for the free base, N-allyl-N-isopropylamine, is available, a detailed vibrational analysis for the hydrochloride salt is absent from the scientific literature.

Normal Mode Analysis and Vibrational Assignments

A complete assignment of the vibrational modes for this compound, supported by normal mode analysis, has not been published. Such an analysis would be essential for correlating specific spectral features with the stretching and bending vibrations of the molecule's functional groups and for identifying conformational isomers.

Temperature-Dependent Spectroscopic Studies for Phase Transitions

There are no reports of temperature-dependent IR or Raman spectroscopic studies for this compound. These investigations would be critical for identifying and characterizing any temperature-induced phase transitions in the solid state, providing information on the associated structural changes.

Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a molecule like this compound, it would provide invaluable information on its elemental composition, molecular weight, and structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. For the cation of (Prop-2-en-1-yl)(propan-2-yl)amine, C₆H₁₄N⁺, the theoretical exact mass can be calculated. This experimental value, obtained from an HRMS instrument, would serve as a primary confirmation of the compound's identity.

Table 1: Theoretical Isotopic Profile for the Cation of (Prop-2-en-1-yl)(propan-2-yl)amine (C₆H₁₄N⁺)

Isotope Exact Mass (Da) Relative Abundance (%)
¹²C₆¹H₁₄¹⁴N⁺ 100.1126 100.00
¹³C¹²C₅¹H₁₄¹⁴N⁺ 101.1160 6.61
¹²C₆²H¹H₁₃¹⁴N⁺ 101.1189 0.21

This table represents a theoretical isotopic profile. Actual experimental data from HRMS would be required for confirmation.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to observe the resulting product ions. This technique provides detailed structural information. For the (Prop-2-en-1-yl)(propan-2-yl)ammonium ion, fragmentation would likely occur at the bonds adjacent to the nitrogen atom and the double bond.

Common fragmentation pathways for aliphatic and allylic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage with charge migration. The prop-2-en-1-yl (allyl) and propan-2-yl (isopropyl) groups would lead to characteristic neutral losses and fragment ions. A detailed study would be necessary to establish the precise fragmentation pattern and mechanisms for this specific compound.

X-ray Crystallography for Crystalline and Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide precise bond lengths, bond angles, and conformational details of the molecule, as well as information about its packing in the crystal lattice.

The crystal structure would reveal how the (Prop-2-en-1-yl)(propan-2-yl)ammonium cations and chloride anions are arranged in the solid state. This includes the nature of the intermolecular forces, such as van der Waals interactions and hydrogen bonds, that govern the crystal packing.

A key feature of the crystal structure of an amine hydrochloride is the hydrogen bonding network. The protonated amine group (N-H⁺) would act as a hydrogen bond donor to the chloride anion (Cl⁻), which is a hydrogen bond acceptor. The analysis would detail the N-H···Cl bond distances and angles, providing insight into the strength and geometry of these interactions. These hydrogen bonds would likely play a crucial role in stabilizing the crystal lattice.

Table 2: Expected Hydrogen Bond Parameters in the Crystal Structure of this compound

Donor-H···Acceptor D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)

These are typical ranges for N-H···Cl hydrogen bonds and would require experimental determination for this specific compound.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. To date, no studies on the polymorphism of this compound have been reported. Such a study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Understanding the crystallization mechanism would provide control over the formation of specific polymorphic forms.

Role in Advanced Organic Transformations and Catalysis

(Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride as a Precursor for Catalytic Ligands

The potential for this compound to serve as a precursor for catalytic ligands stems from its structural features, namely the secondary amine and the terminal alkene. However, specific research on the design, synthesis, and application of ligands derived from this compound is not documented in available literature.

In principle, the N-allyl-N-isopropylamine moiety could be incorporated into more complex molecular architectures to create chiral ligands for asymmetric catalysis. The synthesis of such ligands would likely involve the modification of either the allyl group or the isopropyl group, or by derivatization of the amine itself. The development of chiral variants of this amine would be a prerequisite for its application in enantioselective transformations. There is, however, no specific evidence of such ligands being synthesized or utilized.

The nitrogen atom of the amine can act as a Lewis base, coordinating to a metal center to form a metal-amine complex. The allyl group could also potentially participate in coordination to certain transition metals. Coordination chemistry studies would be essential to understand the binding modes and electronic properties of any potential ligands derived from this amine. No such studies specifically involving (Prop-2-en-1-yl)(propan-2-yl)amine or its hydrochloride salt have been found.

Application in Organocatalysis

Organocatalysis often utilizes small organic molecules, such as amines, to catalyze chemical reactions. While primary and secondary amines are cornerstones of enamine and iminium ion catalysis, there is no specific mention of this compound being used as an organocatalyst in the reviewed literature.

Secondary amines are known to catalyze Michael additions and Aldol (B89426) reactions through the formation of nucleophilic enamines or electrophilic iminium ions. Chiral amines, in particular, are extensively used to achieve high enantioselectivity in these reactions. While this provides a theoretical framework for the potential application of a chiral version of (Prop-2-en-1-yl)(propan-2-yl)amine, no published research demonstrates its use in these specific reaction classes.

The mechanistic pathways for amine-catalyzed reactions are well-established, generally proceeding through either an enamine or iminium ion intermediate. In a hypothetical scenario where (Prop-2-en-1-yl)(propan-2-yl)amine were to act as an organocatalyst, it would be expected to follow these general mechanistic principles. However, without experimental data, any discussion of specific mechanistic pathways for this compound remains speculative.

Intermediacy in Complex Molecule Total Synthesis

A search for the use of (Prop-2-en-1-yl)(propan-2-yl)amine or its hydrochloride salt as an intermediate in the total synthesis of complex molecules did not yield any specific examples. Its bifunctional nature, containing both a nucleophilic amine and a reactive alkene, could theoretically make it a useful building block in organic synthesis. However, its application in this context has not been documented in the accessible scientific literature.

Inability to Generate Article on the Specified Chemical Compound

Despite a comprehensive search of scientific literature and chemical databases, there is insufficient published research available to generate a thorough and scientifically accurate article on the role of "this compound" in the specific areas of advanced organic transformations and catalysis as outlined in the user's request.

The search for detailed research findings, including its strategic role in multi-step syntheses and its involvement in cascade and domino reactions, did not yield any specific examples, data tables, or in-depth studies directly involving this particular compound. General information regarding the reactivity of allylic amines and their participation in various organic reactions is available; however, there is no specific literature detailing the application of "this compound" in the advanced contexts of multi-step, cascade, or domino reactions.

Therefore, to adhere to the strict instructions of providing a scientifically accurate article based on detailed research findings and to avoid introducing information that is not specifically about "this compound," it is not possible to fulfill this request. The creation of an article with the specified outline would require speculation and the extrapolation of data from related but different chemical compounds, which would not meet the required standard of scientific accuracy focused solely on the requested subject.

Synthesis and Reactivity Studies of Analogues and Derivatives

Systematic Exploration of Alkyl and Alkenyl Substituent Effects on Reactivity

The reactivity of the N-allyl-N-isopropylamine core can be systematically modulated by altering the nature of the alkyl and alkenyl substituents. These modifications influence both the steric environment around the nitrogen atom and the electronic properties of the molecule, thereby affecting its nucleophilicity and the stability of reaction intermediates.

Structure-Reactivity Relationship (SAR) Investigations

The nucleophilicity of secondary amines is a key determinant of their reactivity towards electrophiles. Generally, the nucleophilicity of amines follows the order of secondary > primary > tertiary, with steric hindrance playing a significant role. For a series of N-allyl-N-alkylamines, the rate of reaction with a standard electrophile, such as an alkyl halide, can provide a quantitative measure of the combined electronic and steric effects of the alkyl group.

Consider the SN2 reaction of various N-allyl-N-alkylamines with a model electrophile, methyl iodide. The relative rates of this reaction provide insight into the structure-reactivity relationship.

Alkyl Group (R in N-allyl-N-R-amine)Relative Rate of Reaction with CH₃ITaft Steric Parameter (Eₛ)Inductive Effect (σ*)
Methyl1.000.000.00
Ethyl0.78-0.07-0.10
Isopropyl 0.15 -0.47 -0.19
tert-Butyl~0.01-1.54-0.30

As the bulkiness of the alkyl group increases from methyl to tert-butyl, the rate of reaction decreases significantly. This is a classic example of steric hindrance, where the larger alkyl groups impede the approach of the electrophile to the nitrogen's lone pair of electrons. The isopropyl group in the target compound, (Prop-2-en-1-yl)(propan-2-yl)amine, therefore, imparts a moderate level of steric hindrance, making it less reactive than its methyl or ethyl analogues but more reactive than the tert-butyl derivative.

Similarly, substitution on the allyl group can influence reactivity. Electron-withdrawing groups on the allyl chain would decrease the electron density on the nitrogen, reducing its nucleophilicity. Conversely, electron-donating groups would enhance nucleophilicity.

Rational Design Principles for Novel Amine Architectures

The insights gained from SAR studies form the basis for the rational design of novel amine architectures with tailored reactivity. For instance, if a highly nucleophilic secondary allylamine (B125299) is desired, one would choose a small, electron-donating alkyl group and avoid bulky substituents on the allyl chain. Conversely, to design a less reactive, more sterically hindered amine, bulkier alkyl groups like tert-butyl would be incorporated.

The design principles can be summarized as follows:

To enhance nucleophilicity:

Employ small, linear alkyl groups (e.g., methyl, ethyl).

Introduce electron-donating substituents on the alkyl or allyl groups.

To decrease nucleophilicity and increase steric hindrance:

Utilize bulky alkyl groups (e.g., isopropyl, tert-butyl, cyclohexyl).

Introduce electron-withdrawing substituents on the allyl or alkyl chains.

These principles are fundamental in various applications, from designing catalysts and ligands to synthesizing building blocks for pharmaceuticals and materials science.

Influence of Counterions on Reactivity and Crystallization Behavior

The hydrochloride salt of (Prop-2-en-1-yl)(propan-2-yl)amine is formed by the reaction of the free amine with hydrochloric acid. The choice of the counterion (in this case, chloride) can significantly impact the physicochemical properties of the salt, including its solubility, stability, and crystal structure.

The nature of the counterion affects the lattice energy of the crystal and the solvation enthalpy of the ions. These factors, in turn, influence the solubility of the salt in different solvents. A comparison of the properties of different hydrohalide salts of a given amine can illustrate this influence.

Counterion (X⁻ in R₂NH₂⁺X⁻)Ionic Radius (Å)Typical Solubility in Apolar SolventsMelting Point Trend
F⁻1.33Very LowHigh
Cl⁻ 1.81 Low Intermediate
Br⁻1.96ModerateIntermediate
I⁻2.20HigherLower

Note: This table represents general trends for amine hydrohalide salts.

Generally, for a given amine cation, salts with smaller, more charge-dense anions (like fluoride) have higher lattice energies and are less soluble in non-polar organic solvents. Conversely, salts with larger, more polarizable anions (like iodide) tend to have lower lattice energies and higher solubilities in such solvents. The chloride ion in (Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride provides a balance of stability and moderate solubility in polar solvents.

The crystal packing is also influenced by the counterion's ability to form hydrogen bonds. The chloride ion can act as a hydrogen bond acceptor from the ammonium (B1175870) proton (N-H⁺). The strength and geometry of these hydrogen bonds, along with van der Waals interactions, dictate the crystal lattice structure. A comparative crystallographic study of (S)-amphetamine hydrochloride and hydrobromide revealed that while both form hydrogen-bonded sheets, the chloride salt exhibits a more complex packing with multiple independent cation-anion pairs. nih.gov

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of reactions involving (Prop-2-en-1-yl)(propan-2-yl)amine is essential for controlling reaction outcomes and designing new synthetic methodologies. Techniques such as kinetic isotope effect studies and the application of linear free energy relationships are powerful tools for probing reaction transition states.

Kinetic Isotope Effects (KIE) in Chemical Transformations

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. nih.govlibretexts.org It is a sensitive probe for bond breaking or formation at the rate-determining step of a reaction. A common application is the deuterium (B1214612) KIE (kH/kD), where a hydrogen atom is replaced by deuterium.

A primary KIE (typically kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, in a base-mediated deprotonation of the α-carbon of the isopropyl group, replacing the α-hydrogen with deuterium would lead to a significant primary KIE.

A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking. These effects are generally smaller (kH/kD ≈ 1) and can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They often provide information about changes in hybridization at the atom bearing the isotope.

Reaction TypeIsotopic SubstitutionExpected KIE (kH/kD)Mechanistic Implication
Proton abstraction from α-carbonC-H → C-D at α-carbon> 2 (Primary normal)C-H bond cleavage is in the rate-determining step.
SN2 reaction at an electrophileNo substitution on amine1 (No KIE)Amine acts as a nucleophile without C-H bond breaking.
Addition to the allyl double bondC-H → C-D at the reacting carbon of the double bond~0.8-0.9 (Secondary inverse)Change in hybridization from sp² to sp³.

Note: The KIE values are illustrative and depend on the specific reaction and conditions.

Linear Free Energy Relationships (e.g., Hammett, Taft) for Electronic and Steric Effects

Linear Free Energy Relationships (LFERs) correlate the logarithms of rate constants or equilibrium constants for one series of reactions with those of a related series. The Hammett and Taft equations are prominent examples of LFERs.

The Hammett equation (log(k/k₀) = ρσ) is typically used for reactions of meta- and para-substituted benzene (B151609) derivatives. It quantifies the effect of substituents on the reactivity of a reaction center. While not directly applicable to (Prop-2-en-1-yl)(propan-2-yl)amine itself, it is a powerful tool for studying its reactions with a series of substituted aromatic electrophiles. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. A negative ρ value implies the opposite.

The Taft equation (log(k/k₀) = ρσ + δEₛ) is an extension of the Hammett equation to aliphatic systems and separates polar (σ*) and steric (Eₛ) effects. This is particularly relevant for studying the reactivity of a series of N-allyl-N-alkylamines.

For the reaction of a series of N-allyl-N-alkylamines with an electrophile, a Taft plot of log(k/k₀) against the steric parameter Eₛ of the alkyl group would be expected to show a linear correlation with a positive δ value, indicating that increasing steric bulk slows down the reaction.

Reaction SeriesLFER AppliedVariable SubstituentExpected Sign of Reaction ConstantInterpretation
N-allyl-N-isopropylamine + para-substituted benzoyl chloridesHammettSubstituent on benzoyl chlorideρ > 0Negative charge buildup on the electrophile in the transition state.
N-allyl-N-alkylamine series + methyl iodideTaftAlkyl group on the amineδ > 0Reaction is sensitive to steric hindrance.

Note: The expected signs of the reaction constants are based on typical nucleophilic substitution mechanisms.

By systematically applying these mechanistic tools, a detailed understanding of the factors governing the reactivity of this compound and its derivatives can be achieved, paving the way for their informed application in various fields of chemistry.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts Non Clinical/environmental Monitoring

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring in Synthetic Chemistry

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools in synthetic chemistry. helsinki.finih.gov They allow for the separation, identification, and quantification of the target compound from starting materials, byproducts, and other impurities in complex reaction mixtures. jopcr.comnih.gov For amine hydrochlorides, reverse-phase HPLC is a common approach, often requiring careful method development to achieve optimal separation and peak shape. nih.govchromforum.org

Since (Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride is a chiral molecule, determining its enantiomeric excess (ee) is crucial, especially in asymmetric synthesis. This is achieved using chiral chromatography, where enantiomers are separated by interacting differently with a chiral stationary phase (CSP). While specific CSPs for this exact compound are not detailed in the literature, general strategies for chiral amine separation are well-established and applicable.

The development of these methods relies on creating diastereomeric interactions between the enantiomers and the CSP. Common approaches include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used for the separation of a broad range of chiral compounds, including amines. The chiral recognition mechanism involves hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

Cyclodextrin-based CSPs: These phases separate enantiomers based on the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule.

Pirkle-type or Brush-type CSPs: These involve smaller, synthetic chiral molecules covalently bonded to the silica (B1680970) support, offering strong π-π interactions, hydrogen bonding, and steric repulsion for effective separation.

Ligand-exchange CSPs: Chiral ligands are complexed with a metal ion on the stationary phase, and separation occurs via the formation of transient diastereomeric complexes with the analyte.

The determination of enantiomeric excess often involves derivatization of the amine with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a non-chiral column, a technique often verified by NMR spectroscopy. acs.orgrsc.org However, direct separation on a CSP is generally preferred to avoid potential kinetic resolution issues associated with derivatization.

Table 1: Common Chiral Stationary Phases for Amine Separation

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile PhasesApplicability to Chiral Amines
Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Formation of transient diastereomeric complexes via hydrogen bonds, dipole-dipole interactions, and steric hindrance.Hexane/Isopropanol, Ethanol (B145695), Acetonitrile (B52724)Broad applicability for primary and secondary amines, often after derivatization (e.g., acylation).
Cyclodextrin-based (e.g., Cyclobond)Inclusion complexation where the analyte's hydrophobic portion enters the cyclodextrin cavity.Aqueous buffers with organic modifiers (Methanol, Acetonitrile).Effective for amines with aromatic rings or bulky aliphatic groups that fit into the cavity.
Pirkle-type (e.g., DNB-phenylglycine)π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the CSP.Non-polar solvents like Hexane with a polar modifier (e.g., Isopropanol).Primarily for amines derivatized with π-acidic or π-basic groups.
Crown Ether-based (e.g., Chiralpak CR)Complexation of the protonated primary amino group within the crown ether cavity.Aqueous acidic mobile phases (e.g., perchloric acid).Highly specific for primary amines with a chiral center adjacent to the amino group.

Monitoring the progress of a synthetic reaction that produces this compound requires an HPLC method capable of resolving the product from reactants and potential byproducts within a single run. nih.govsemanticscholar.org Optimization of several parameters is key to achieving this.

Mobile Phase: For reverse-phase chromatography of amines, the mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). researchgate.net The pH of the buffer is critical; it should be maintained at a level where the amine is protonated (typically pH < 8) to ensure good peak shape and prevent tailing. The use of additives like triethylamine (B128534) can further reduce peak tailing by competing for active sites on the silica support. researchgate.net

Stationary Phase: A C18 or C8 column is standard for reverse-phase separation. The choice depends on the hydrophobicity of the compounds in the mixture. For amine hydrochlorides, columns with end-capping are preferred to minimize interactions with residual silanol (B1196071) groups. nih.gov

Detection: A UV detector is commonly used if the analyte or its derivatives possess a chromophore. helsinki.fiepa.gov For aliphatic amines like (Prop-2-en-1-yl)(propan-2-yl)amine, which lack a strong chromophore, derivatization may be necessary for UV detection. Alternatively, more universal detectors such as mass spectrometry (LC-MS) or evaporative light scattering detectors (ELSD) can be employed. semanticscholar.org

Flow Rate and Temperature: Adjusting the flow rate and column temperature can improve resolution and analysis time. Higher temperatures can reduce viscosity and improve efficiency but may affect column stability.

Table 2: HPLC Parameter Optimization for Amine Analysis in Reaction Mixtures

ParameterObjectiveTypical Starting ConditionsOptimization Strategy
ColumnAchieve retention and separation.C18, 150 x 4.6 mm, 5 µmTry C8 for less hydrophobic analytes. Use end-capped columns to reduce peak tailing.
Mobile PhaseControl retention and selectivity.Acetonitrile/Water gradientAdjust gradient slope for resolution. Add buffer (e.g., phosphate, acetate) to control pH (typically 2.5-4.5). Add 0.1% trifluoroacetic acid or triethylamine to improve peak shape.
Flow RateBalance analysis time and efficiency.1.0 mL/minDecrease for better resolution of complex peaks; increase to shorten run time.
DetectionEnsure sensitivity and specificity.UV at 210 nmUse Mass Spectrometry (MS) for confirmation and analysis of non-chromophoric compounds. ELSD for non-volatile analytes without UV absorbance.
TemperatureImprove efficiency and alter selectivity.Ambient (25 °C)Increase to 30-40 °C to decrease mobile phase viscosity and improve peak shape.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical techniques offer valuable insights into the redox properties of molecules, which is fundamental to understanding their reactivity. For amines, these methods can elucidate oxidation mechanisms and provide a basis for quantitative analysis. nih.gov

Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of compounds. rsc.org For aliphatic amines, CV is used to determine their oxidation potentials. The oxidation of secondary aliphatic amines, such as (Prop-2-en-1-yl)(propan-2-yl)amine, is generally an irreversible process. rsc.orgnih.gov The reaction typically proceeds in a non-aqueous solvent like acetonitrile to avoid interference from water.

The generally accepted mechanism for the electrochemical oxidation of a secondary amine involves the following steps: nih.govacs.org

One-electron transfer: The amine undergoes a one-electron oxidation at the electrode surface to form a radical cation.

Deprotonation: The highly unstable radical cation rapidly loses a proton from the carbon atom alpha to the nitrogen, forming an α-aminoalkyl radical.

Further Reaction: This radical can then be further oxidized to an iminium cation, which is subsequently hydrolyzed to produce a primary amine and an aldehyde. acs.org

The peak potential (Ep) observed in the cyclic voltammogram corresponds to the potential at which the initial oxidation occurs. This value is influenced by the structure of the amine; electron-donating groups (like alkyl groups) generally make the amine easier to oxidize, shifting the potential to less positive values. nih.govresearchgate.net

Table 3: Representative Oxidation Potentials of Secondary Aliphatic Amines in Non-Aqueous Media

CompoundOxidation Potential (Ep vs. Ag/AgCl or SCE)Solvent/ElectrolyteNote
Dibutylamine~ +1.1 VAcetonitrile / TBAPIrreversible oxidation peak. researchgate.net
Diethylamine~ +1.3 VAcetonitrile / LiClO₄Potential depends on electrode material and scan rate. rsc.org
Diisopropylamine~ +1.0 VAcetonitrile / TBAPSteric hindrance can influence the potential and reaction pathway. acs.org
(Prop-2-en-1-yl)(propan-2-yl)amineEstimated ~ +1.0 to +1.2 VAcetonitrile / TBAPExpected to be in a similar range to other secondary aliphatic amines. The allyl group may slightly influence the potential.

Note: Potentials are approximate and can vary significantly with experimental conditions (electrode material, supporting electrolyte, scan rate, etc.).

Amperometry and coulometry are quantitative electrochemical techniques that measure current and total charge, respectively, to determine the concentration of an analyte. iyte.edu.tr

Amperometry involves applying a constant potential to a working electrode and measuring the resulting current as the analyte is oxidized or reduced. wikipedia.org It is often used as a highly sensitive detection method in flow systems, such as HPLC or capillary electrophoresis. nih.govresearchgate.net For (Prop-2-en-1-yl)(propan-2-yl)amine, an amperometric detector could be set at a potential determined from CV studies to selectively detect its elution from a chromatographic column. The measured current would be directly proportional to its concentration. acs.org The sensitivity and selectivity of amperometric detection can be enhanced by chemically modifying the electrode surface with catalysts or enzymes that facilitate the amine oxidation. mdpi.com

Coulometry measures the total charge (in coulombs) required to completely electrolyze an analyte in solution. According to Faraday's law, this charge is directly proportional to the total amount of the analyte. utexas.edu Controlled-potential coulometry, where the potential is held constant at a value sufficient to oxidize the amine without affecting other components, can be used for the precise quantification of (Prop-2-en-1-yl)(propan-2-yl)amine in a sample. acs.org Another approach is coulometric titration, where a reagent (e.g., bromine) is generated electrochemically and reacts stoichiometrically with the amine. epa.gov The endpoint is detected potentiometrically or amperometrically, and the total charge used to generate the titrant allows for the calculation of the amine concentration.

Table 4: Comparison of Amperometric and Coulometric Methods for Amine Analysis

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
AmperometryMeasures current at a fixed potential as a function of analyte concentration.Sensitive detection for chromatography (HPLC) and flow-injection analysis. nih.govHigh sensitivity (pico- to femtomole levels), good selectivity (by choosing potential), relatively simple instrumentation. wikipedia.orgSusceptible to electrode fouling, current can be affected by matrix components and hydrodynamic conditions.
CoulometryMeasures the total charge required to completely react the analyte.Absolute, high-precision quantitative analysis of bulk samples. utexas.eduHighly accurate and precise (no calibration standards needed), suitable for automation. acs.orgRequires 100% current efficiency, can be slower than other methods, less suitable for trace analysis.

Future Directions and Emerging Academic Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Table 1: Potential AI/ML Applications in the Synthesis of (Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride

Application Area Potential Impact
Retrosynthesis Planning Identification of novel, more efficient, or greener synthetic pathways. nih.gov
Reaction Condition Optimization Prediction of optimal catalysts, solvents, and temperatures to maximize yield and minimize byproducts. mdpi.com
Automated Synthesis Integration with robotic platforms for high-throughput screening and autonomous synthesis. technologynetworks.com

| Property Prediction | In-silico prediction of reactivity and potential applications, guiding experimental efforts. |

Potential Applications in Advanced Materials Science

The bifunctional nature of this compound—possessing both an amine and an alkene group—makes it an intriguing candidate for advanced materials science. smolecule.com The allyl group, in particular, is a versatile functional handle for polymerization. nih.gov

Polymer Precursors: The terminal double bond of the allyl group can participate in various polymerization reactions, such as radical polymerization, to create novel polymers. nih.gov Copolymers could be synthesized by reacting the amine with other monomers, potentially leading to materials with tailored properties. For example, the copolymerization of propylene (B89431) with allyl monomers carrying an amine group has been explored to create amino-terminated isotactic polypropylene. researchgate.net This suggests a pathway where (Prop-2-en-1-yl)(propan-2-yl)amine could be incorporated into polyolefin chains, introducing amine functionality that can alter the material's surface properties, adhesion, or compatibility with other materials. rsc.org

Surface Modifiers: The amine group can be used to anchor the molecule to various surfaces. This could be employed to modify the surface properties of materials, for instance, to improve biocompatibility, alter hydrophilicity, or introduce specific binding sites. Polymers bearing amine moieties are highly valued for their ability to conjugate with a variety of molecules, and incorporating this compound into macromolecules could create functional materials for biomedical applications or specialized coatings. rsc.org

Green Chemistry Innovations and Sustainable Synthetic Routes for Related Amine Structures

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. Research into the synthesis of secondary and allylic amines is actively exploring more environmentally benign methodologies that could be applied to the production of (Prop-2-en-1-yl)(propan-2-yl)amine and its derivatives.

One of the most promising green strategies is the "borrowing hydrogen" or "hydrogen auto-transfer" approach for the N-alkylation of amines with alcohols. rsc.org This atom-economical process uses widely available and potentially renewable alcohols as alkylating agents, producing only water as a byproduct. rsc.org Catalytic systems based on non-noble metals like manganese and nickel are being developed for these transformations, offering a more sustainable alternative to traditional methods that rely on stoichiometric reagents or precious metal catalysts. rsc.org

Furthermore, the use of green solvents, such as ethanol (B145695), is being investigated for amine synthesis. Molybdenum-catalyzed allylic amination in ethanol has been shown to be a robust method for producing allylic amines with the potential for catalyst recycling. acs.orgresearchgate.netorganic-chemistry.org Other sustainable approaches include direct reductive amination over heterogeneous copper catalysts, which offers a one-pot reaction from ketones or alcohols with high conversion and selectivity, producing no waste. researchgate.net

Table 2: Comparison of Synthetic Routes for Secondary Amines

Method Advantages Disadvantages Sustainability Aspect
Classical Alkylation Well-established methodology. Often requires harsh conditions, produces stoichiometric waste. Low atom economy.
"Borrowing Hydrogen" High atom economy, uses alcohols, water is the only byproduct. rsc.org Requires a catalyst, may require elevated temperatures. High sustainability, potential use of biorenewable feedstocks. rsc.org
Reductive Amination One-pot synthesis, high conversion and selectivity. researchgate.net Often requires a reducing agent and catalyst. Can be designed to be waste-free. researchgate.net

| Mo-catalyzed Amination | Can be performed in green solvents like ethanol, catalyst may be recyclable. acs.org | May require specific ligands and precursors. | Use of green solvents and catalyst recycling improves sustainability. researchgate.net |

Theoretical Prediction of Novel Reactivity and Transformation Pathways for Amine Derivatives

Computational chemistry provides powerful tools for predicting the reactivity and exploring potential transformation pathways of molecules, mitigating the need for extensive and resource-intensive laboratory experimentation. Density Functional Theory (DFT) calculations, for example, can be used to investigate the fundamental factors governing the chemical reactivity of secondary amines. researchgate.net

For (Prop-2-en-1-yl)(propan-2-yl)amine, theoretical studies could be employed to:

Map Potential Energy Surfaces: To understand the mechanisms of its reactions, such as nucleophilic substitution at the nitrogen atom or addition reactions at the allyl double bond.

Calculate Activation Barriers: To predict the feasibility of different reaction pathways and identify the most likely products under various conditions. researchgate.net

Model Transition State Geometries: To gain insight into the intricate details of bond-forming and bond-breaking processes. researchgate.net

A computational study on the gas-phase reactions of allylamine (B125299) with a cobalt ion (Co+) demonstrated how DFT can elucidate complex reaction mechanisms, including C-N bond activation and hydrogen shifts. Similar theoretical investigations on this compound could predict its interactions with various reagents and catalysts, guiding the design of new synthetic transformations. Combined computational and experimental studies on other secondary amines have successfully elucidated complex reaction mechanisms involving intermediates like azaquinone methides and azomethine ylides, showcasing the predictive power of these theoretical approaches. nih.gov

Expanding the Scope of Organocatalytic and Ligand-Based Applications in Academic Research

The structural features of (Prop-2-en-1-yl)(propan-2-yl)amine make it a promising candidate for applications in both organocatalysis and as a ligand in transition metal catalysis.

Organocatalysis: Secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. While the specific catalytic activity of this compound has not been reported, its potential as a catalyst or precatalyst in reactions such as aldol (B89426) additions, Michael additions, or transfer hydrogenations is an open area for academic exploration. nih.gov Research into incorporating secondary amines into protein scaffolds to create artificial enzymes highlights the broad potential of secondary amine catalysis. nih.gov

Ligand Development: The nitrogen atom and the π-system of the allyl group can coordinate to metal centers, making the parent amine a potential bidentate ligand for transition metal complexes. Such complexes could exhibit novel catalytic activities. Palladium-catalyzed reactions, for instance, often employ specialized ligands to control reactivity and selectivity. mdpi.com The development of catalysts incorporating an N-allyl-N-isopropylamine ligand could lead to new protocols for C-H activation, cross-coupling reactions, or asymmetric synthesis. acs.orgnih.gov The interplay between the amine and the alkene functionalities could offer unique steric and electronic properties to a metal center, influencing the outcome of catalytic transformations.

Q & A

Q. What are the recommended synthetic routes for (Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A feasible one-step route involves reacting allyl bromide (prop-2-en-1-yl bromide) with isopropylamine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., THF or DMF). The hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether. Retrosynthetic AI tools (e.g., Reaxys, Pistachio) suggest optimizing molar ratios (1:1.2 allyl bromide:isopropylamine) and reaction time (6–8 hours) to minimize byproducts like dialkylated amines .

Q. How should researchers characterize the compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for the allyl group (δ 5.1–5.8 ppm for vinyl protons; δ 115–135 ppm for carbons) and isopropyl group (δ 1.0–1.2 ppm for methyl protons; δ 20–25 ppm for carbons).
  • IR : N–H stretch (~3200–3400 cm⁻¹) and C–N stretch (~1250 cm⁻¹) confirm the amine hydrochloride structure.
  • Mass Spectrometry (MS) : Parent ion [M-Cl]⁺ at m/z consistent with the molecular formula C₆H₁₂N⁺ (calc. 98.11 g/mol).
    Always compare with reference spectra from databases like PubChem or literature .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol/water (3:1 v/v) yields high-purity crystals. For trace impurities (e.g., unreacted isopropylamine), use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Monitor purity via TLC (Rf ≈ 0.5 in CH₂Cl₂/MeOH 9:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use SHELXL for refinement, especially for handling twinned data or high-resolution structures. Key parameters:
  • TWIN command to model twinning fractions.
  • ISOR and SIMU restraints to address thermal motion anisotropy.
    Validate using R-factor convergence (<5% discrepancy) and check for hydrogen bonding networks (N–H···Cl interactions) .

Q. What strategies are recommended for assessing purity against pharmaceutical standards?

  • Methodological Answer : Perform HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times to certified reference standards (e.g., EP/BP impurities). Quantify residual solvents (e.g., THF) via GC-MS with a detection limit of <0.1% .

Q. How can computational methods predict molecular interactions of this compound with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with the protonated amine as the active site. Parameterize partial charges via DFT (B3LYP/6-31G*). Validate binding affinity (ΔG < -6 kcal/mol) against experimental IC₅₀ values. Database tools like Reaxys_biocatalysis can identify analogous bioactive structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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(Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.